molecular formula C13H13NO4S B498716 N-(naphthalen-1-ylsulfonyl)-beta-alanine

N-(naphthalen-1-ylsulfonyl)-beta-alanine

Cat. No.: B498716
M. Wt: 279.31g/mol
InChI Key: HNQAZSFECWJLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Naphthalen-1-ylsulfonyl)-beta-alanine is a sulfonamide derivative of beta-alanine, characterized by a naphthalene ring linked via a sulfonyl group to the nitrogen of beta-alanine. Sulfonamide groups are commonly associated with enzyme inhibition or antimicrobial activity, suggesting possible therapeutic or research applications for this compound .

Properties

Molecular Formula

C13H13NO4S

Molecular Weight

279.31g/mol

IUPAC Name

3-(naphthalen-1-ylsulfonylamino)propanoic acid

InChI

InChI=1S/C13H13NO4S/c15-13(16)8-9-14-19(17,18)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2,(H,15,16)

InChI Key

HNQAZSFECWJLKB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Beta-Alanine
  • Structure: Beta-alanine is a non-proteinogenic amino acid with an amine group on the β-carbon.
  • Key Differences : Unlike N-(naphthalen-1-ylsulfonyl)-beta-alanine, beta-alanine lacks the sulfonamide and naphthalene moieties, making it more hydrophilic.
  • Biological Role: Beta-alanine is the rate-limiting precursor for carnosine synthesis, a dipeptide that buffers muscle pH during exercise and supports cognitive function under stress .
  • Metabolism: Beta-alanine is metabolized via transaminases (GABA-T, AGXT2), which limit its bioavailability for carnosine synthesis. Concurrent inhibition of these enzymes enhances carnosine loading efficiency .

Table 1: Structural and Functional Comparison

Compound Molecular Features Solubility Key Biological Role
This compound Sulfonamide, naphthalene group Lipophilic Potential enzyme inhibition
Beta-alanine Simple β-amino acid Hydrophilic Carnosine precursor
BMAA β-N-methylamino-L-alanine Hydrophilic Neurotoxin (NMDA agonist)
BOAA β-N-oxalylamino-L-alanine Hydrophilic Neurotoxin (non-NMDA agonist)

Functional Analogues

Carnosine
  • Relation to Beta-Alanine: Carnosine (β-alanyl-L-histidine) is synthesized from beta-alanine and histidine.
  • Chronic beta-alanine supplementation depletes muscle histidine reserves, which could be exacerbated by structural modifications in the sulfonamide derivative .
Neurotoxic Analogues: BMAA and BOAA
  • BMAA: β-N-methylamino-L-alanine acts as an NMDA receptor agonist, causing neuronal degeneration at 1 mM EC50. Its toxicity is bicarbonate-dependent .
  • BOAA: β-N-oxalylamino-L-alanine targets non-NMDA receptors with higher potency (EC50 = 20 µM). Both toxins are implicated in motor neuron diseases .
  • Contrast : Unlike BMAA/BOAA, this compound’s sulfonamide group may confer different receptor interactions, possibly reducing neurotoxicity but requiring further study.

Metabolic Pathways

Table 2: Metabolic and Pharmacokinetic Profiles

Compound Key Enzymes/Pathways Bioavailability Challenges
Beta-alanine GABA-T, AGXT2 transaminases Low efficiency (~5–15% carnosine loading)
This compound Likely hepatic sulfotransferases Lipophilicity may slow renal excretion
BMAA/BOAA Glutamate receptor-mediated uptake Rapid absorption, neurotoxic accumulation
  • Beta-Alanine: Plasma levels post-supplementation correlate with muscle carnosine loading, suggesting homeostatic regulation .
Ergogenic and Cognitive Effects
  • Beta-Alanine : Enhances high-intensity intermittent performance (+7%) and cognitive focus during fatigue .
Toxicity Considerations
  • BMAA/BOAA : Neurotoxic at micromolar concentrations, causing glutamate excitotoxicity .
  • This compound: No direct toxicity data, but sulfonamides generally have low acute toxicity unless metabolized to reactive intermediates.

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